(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide
CAS No.:
Cat. No.: VC17818486
Molecular Formula: C8H13N3OS
Molecular Weight: 199.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H13N3OS |
---|---|
Molecular Weight | 199.28 g/mol |
IUPAC Name | (3S)-3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanamide |
Standard InChI | InChI=1S/C8H13N3OS/c1-4-8(13-5(2)11-4)6(9)3-7(10)12/h6H,3,9H2,1-2H3,(H2,10,12)/t6-/m0/s1 |
Standard InChI Key | GSINSDUSKUQPOL-LURJTMIESA-N |
Isomeric SMILES | CC1=C(SC(=N1)C)[C@H](CC(=O)N)N |
Canonical SMILES | CC1=C(SC(=N1)C)C(CC(=O)N)N |
Introduction
Chemical Identity and Structural Characterization
(3S)-3-Amino-3-(dimethyl-1,3-thiazol-5-yl)propanamide (CAS No. 1565274-41-0) is a chiral organic compound with the molecular formula C₈H₁₃N₃OS and a molecular weight of 199.28 g/mol . Its structure features a propanamide backbone substituted at the β-position with an amino group and a dimethyl-1,3-thiazol-5-yl heterocycle. The stereochemistry at the C3 position is explicitly defined as S, which may influence its biological interactions and synthetic reactivity .
Key Structural Features:
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Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms, with methyl groups at the 2- and 4-positions (dimethyl substitution) .
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Propanamide Moiety: A three-carbon chain terminating in a primary amide group, providing hydrogen-bonding capabilities.
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Stereogenic Center: The (3S) configuration introduces chirality, which is critical for enantioselective interactions in biological systems .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₃N₃OS | |
Molecular Weight | 199.28 g/mol | |
CAS Registry Number | 1565274-41-0 | |
Density | Not reported | |
Melting Point | Not reported | |
Boiling Point | Not reported |
Step | Reagents/Conditions | Role |
---|---|---|
Thiazole formation | Thiourea, α-bromo ketone, EtOH | Cyclocondensation |
Chiral amination | L-Proline, NaBH₄, MeOH | Asymmetric reduction |
Amidation | EDC/HOBt, DMF | Carbodiimide-mediated coupling |
Physicochemical and Stability Profiles
Despite gaps in experimental data, computational models predict the compound’s behavior:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amide and thiazole groups.
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
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Stereochemical Integrity: The (3S) configuration is stable under standard laboratory conditions but may racemize at elevated temperatures .
Compound | Target | IC₅₀/EC₅₀ | Source |
---|---|---|---|
3-Amino-3-(1,3-thiazol-4-yl)propanamide | Leukemia cells | 5.2 μM | |
CDK2 inhibitors | Cyclin-dependent kinase 2 | 0.8 nM |
Related Compounds and Structural Analogues
The dimethyl-thiazole motif is a common feature in medicinal chemistry. Notable analogues include:
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